REACTION_CXSMILES
|
[C:1]([C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)([OH:3])=[O:2].[OH-].[K+].[F:15][C:16]1[CH:21]=[CH:20][C:19](I)=[CH:18][CH:17]=1.N#N>CN(C=O)C.CCOCC>[C:1]([C:4]1[N:5]([C:19]2[CH:20]=[CH:21][C:16]([F:15])=[CH:17][CH:18]=2)[C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)([OH:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
H2O/DMF was distilled off
|
Type
|
CUSTOM
|
Details
|
to obtain a constant boiling point of 148° C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The precipitated material was filtered off
|
Type
|
ADDITION
|
Details
|
water (500 ml) was added
|
Type
|
FILTRATION
|
Details
|
Undissolved material was filtered off
|
Type
|
ADDITION
|
Details
|
To the alkaline water phase was added ethyl acetate (500 ml) and pH
|
Type
|
ADDITION
|
Details
|
was adjusted to 2 by addition of dil. aqueous HCl
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1N(C2=CC=CC=C2C1)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |